6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one
Description
6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one is a fluorinated coumarin derivative with a glycosylated substituent. Its core structure is a chromen-2-one (coumarin) scaffold substituted with fluorine atoms at positions 6 and 8, a methyl group at position 4, and a complex tetrahydropyran-based sugar moiety at position 6. The sugar unit, (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran, is a hexose derivative, likely a modified glucose analog. Fluorination enhances metabolic stability and lipophilicity, while the glycosyl group may improve solubility and target specificity .
Properties
IUPAC Name |
6,8-difluoro-4-methyl-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2O8/c1-5-2-9(20)25-14-6(5)3-7(17)15(10(14)18)26-16-13(23)12(22)11(21)8(4-19)24-16/h2-3,8,11-13,16,19,21-23H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLOUZMEHMDFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C(C(=C(C=C12)F)OC3C(C(C(C(O3)CO)O)O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one involves several steps, including the introduction of fluorine atoms and the formation of glycosidic bonds. The key steps typically include:
Fluorination: Introduction of fluorine atoms at the 6 and 8 positions of the chromen-2-one core using reagents such as Selectfluor.
Glycosylation: Formation of glycosidic bonds with the sugar moiety, often using glycosyl donors and catalysts like silver triflate.
Methylation: Introduction of the methyl group at the 4 position using methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atoms or reduce the chromen-2-one core.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
Scientific Research Applications
6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorogenic substrate in enzymatic assays to study enzyme activity.
Biology: Investigated for its potential as an inhibitor of specific enzymes or as a fluorescent probe in cellular imaging.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of other complex organic molecules and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent inhibitor or probe.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a broader class of glycosylated coumarins and fluorinated heterocycles. Below is a comparative analysis with structurally or functionally related compounds from the provided evidence:
Key Findings
Fluorination Impact: The target compound’s 6,8-difluoro substitution contrasts with non-fluorinated analogs (e.g., ).
Glycosylation Differences : The target’s (2S,3R,4S,5S,6R)-tetrahydropyran moiety differs stereochemically from the (2S,3S,4S,5R,6S)-oxane derivative in . This variation may alter solubility and enzymatic cleavage rates .
Core Structure Variants : Chromen-4-one () and chromen-8-one () cores exhibit distinct lactone ring positions, affecting molecular planarity and π-π stacking interactions.
Synthetic Complexity : The target’s glycosylation and fluorination require multi-step synthesis, akin to methods in (methylation) and (fluorinated chain coupling).
Data Table: Analytical and Physical Properties
Research Implications
- Pharmacokinetics: The target’s fluorination may improve blood-brain barrier penetration relative to non-fluorinated coumarins (e.g., ), while glycosylation could modulate renal clearance .
- Synthetic Challenges : Multi-step glycosylation (as in ) and fluorination (as in ) necessitate optimized protecting-group strategies.
- Natural vs. Synthetic: The target’s glycosyl group resembles natural coumarin glycosides (), but its stereochemistry and fluorination are synthetic innovations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
